REACTION_CXSMILES
|
[CH2:1]([C:3]([CH:5]([CH3:13])[CH2:6][CH:7]([CH3:12])[CH:8]([OH:11])[CH2:9][CH3:10])=C)[CH3:2].I([O-])(=O)(=O)=[O:15].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[CH3:10][CH2:9][CH:8]([OH:11])[CH:7]([CH2:6][CH:5]([C:3]([CH2:1][CH3:2])=[O:15])[CH3:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
S-(3R*,5R*,6R*)-2-ethyl-3,5-dimethyl-1-octen-6-ol
|
Quantity
|
0.552 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=C)C(CC(C(CC)O)C)C
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2∞50 mL)
|
Type
|
WASH
|
Details
|
The ether solution was washed with sodium sulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate (0.5 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 50 torr
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CCC(C(C)CC(C)C(=O)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.507 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |